Allylhydroxypropylamine
Description
Allylhydroxypropylamine is an organoamine compound characterized by an allyl group (CH₂=CHCH₂–), a hydroxy (–OH) group, and a propylamine (CH₂CH₂CH₂NH₂) chain. Such modifications likely enhance its polarity and reactivity compared to simpler allyl amines, making it suitable for applications in pharmaceutical intermediates, specialty chemicals, or catalysis. Synthetically, its preparation may involve nucleophilic substitution or condensation reactions, akin to methods described for allylmercaptan derivatives (e.g., 80% yield in the synthesis of 2-allylthiotetrahydropyran in ).
Properties
CAS No. |
44768-46-9 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
3-(prop-2-enylamino)propan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-2-4-7-5-3-6-8/h2,7-8H,1,3-6H2 |
InChI Key |
REEDHRZKDCEJEW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Allylhydroxypropylamine can be synthesized through several methods. One common approach involves the reaction of allyl bromide with hydroxypropylamine under basic conditions. The reaction typically proceeds as follows:
Reactants: Allyl bromide and hydroxypropylamine.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed in a suitable solvent, such as ethanol or water, and heated to promote the reaction. The product is then isolated through distillation or extraction techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Allylhydroxypropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce saturated amines.
Scientific Research Applications
Allylhydroxypropylamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of allylhydroxypropylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through pathways involving enzyme catalysis and molecular binding.
Comparison with Similar Compounds
Key Observations :
- Allyl Amine lacks the hydroxy and propyl groups of this compound, resulting in lower molecular weight and reduced solubility in polar solvents.
- Allyl Alcohol shares the allyl and hydroxyl groups but lacks the amine functionality, limiting its use in reactions requiring nucleophilic nitrogen.
- Ethydiisopropylamine , a branched tertiary amine, exhibits steric hindrance that slows nucleophilic reactions compared to this compound’s primary/secondary amine reactivity.
- N,N-Diethyl-3-(2,6-xylyl)propylamine incorporates aromatic rings, enhancing its stability in acidic conditions but reducing solubility in aqueous systems compared to this compound.
Research Findings and Limitations
- Synthesis Challenges : highlights the efficiency of allylmercaptan reactions (80% yield), but this compound’s synthesis may require stringent control of hydroxyl group protection/deprotection.
- Toxicity Data: Limited evidence on safety profiles; analogs like Allyl isothiocyanate () are known irritants, suggesting caution in handling.
- Performance Gaps : Compared to aromatic amines (e.g., N,N-Diethyl-3-(2,6-xylyl)propylamine), this compound may lack thermal stability in high-temperature applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
